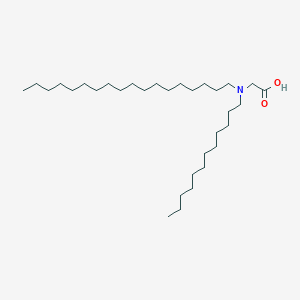
N-Dodecyl-N-octadecylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dodecyl-N-octadecylglycine is a synthetic organic compound with the molecular formula C32H65NO2. It is a derivative of glycine, where the hydrogen atoms of the amino group are replaced by dodecyl and octadecyl groups. This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the field of surfactants and detergents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N-octadecylglycine typically involves the reaction of glycine with dodecylamine and octadecylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-Dodecyl-N-octadecylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: N-alkyl derivatives.
Applications De Recherche Scientifique
N-Dodecyl-N-octadecylglycine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins due to its amphiphilic nature, which helps in solubilizing hydrophobic proteins.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Mécanisme D'action
The mechanism of action of N-Dodecyl-N-octadecylglycine primarily involves its ability to interact with both hydrophobic and hydrophilic molecules. This amphiphilic nature allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic molecules, thereby increasing their solubility. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins, facilitating the solubilization and stabilization of these structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Dodecylglycine
- N-Octadecylglycine
- N-Dodecyl-N-tetradecylglycine
Uniqueness
N-Dodecyl-N-octadecylglycine is unique due to its dual long-chain alkyl groups, which provide enhanced amphiphilic properties compared to similar compounds with shorter or single alkyl chains. This makes it particularly effective in applications requiring strong surfactant properties and the ability to solubilize highly hydrophobic molecules .
Propriétés
Numéro CAS |
183585-57-1 |
|---|---|
Formule moléculaire |
C32H65NO2 |
Poids moléculaire |
495.9 g/mol |
Nom IUPAC |
2-[dodecyl(octadecyl)amino]acetic acid |
InChI |
InChI=1S/C32H65NO2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30-33(31-32(34)35)29-27-25-23-21-14-12-10-8-6-4-2/h3-31H2,1-2H3,(H,34,35) |
Clé InChI |
LYCCPAFGPOATOW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


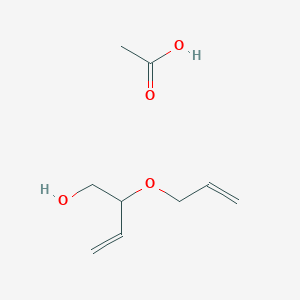

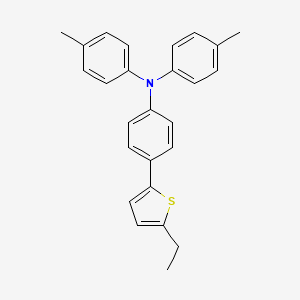

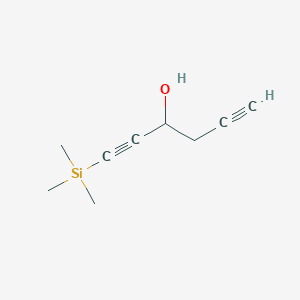
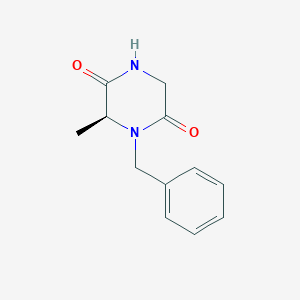
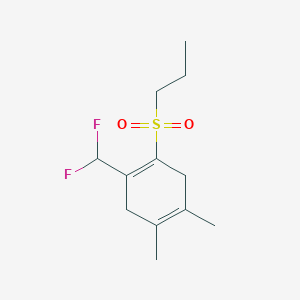

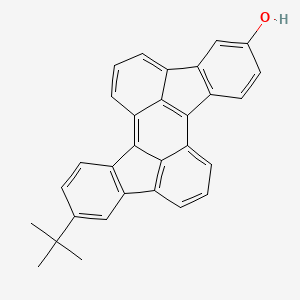
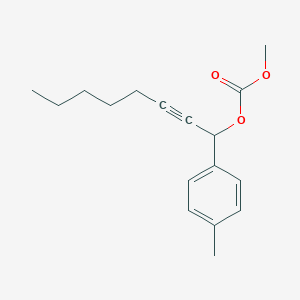
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)

![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)
